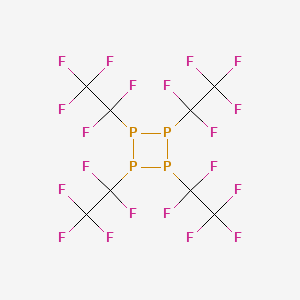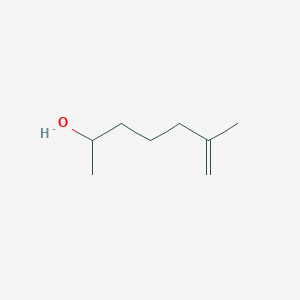
Butyl(4-chlorophenyl)methyl 3-pyridinylcarbonimidodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl(4-chlorophenyl)methyl 3-pyridinylcarbonimidodithioate is an organic compound that belongs to the class of carbonimidodithioates This compound is characterized by the presence of a butyl group, a 4-chlorophenyl group, and a 3-pyridinylcarbonimidodithioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butyl(4-chlorophenyl)methyl 3-pyridinylcarbonimidodithioate typically involves the reaction of 4-chlorobenzyl chloride with 3-pyridinylcarbonimidodithioate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher efficiency and yield, often involving continuous flow reactors and automated purification systems to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl(4-chlorophenyl)methyl 3-pyridinylcarbonimidodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or pyridinyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Butyl(4-chlorophenyl)methyl 3-pyridinylcarbonimidodithioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of Butyl(4-chlorophenyl)methyl 3-pyridinylcarbonimidodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butyl(4-chlorophenyl)methyl 3-pyridinylcarbonimidodithioate: shares similarities with other carbonimidodithioates and thiourea derivatives.
Thiourea: A simpler analog with similar functional groups but lacking the butyl and pyridinyl moieties.
Benzylthiourea: Similar structure but with a benzyl group instead of the butyl group.
Uniqueness
- The presence of the pyridinyl group enhances its potential for coordination chemistry and biological interactions.
This compound: is unique due to the combination of its butyl, 4-chlorophenyl, and 3-pyridinylcarbonimidodithioate moieties, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
34763-20-7 |
|---|---|
Molekularformel |
C17H19ClN2S2 |
Molekulargewicht |
350.9 g/mol |
IUPAC-Name |
1-butylsulfanyl-1-[(4-chlorophenyl)methylsulfanyl]-N-pyridin-3-ylmethanimine |
InChI |
InChI=1S/C17H19ClN2S2/c1-2-3-11-21-17(20-16-5-4-10-19-12-16)22-13-14-6-8-15(18)9-7-14/h4-10,12H,2-3,11,13H2,1H3 |
InChI-Schlüssel |
RBIVAOYXFGTUBH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSC(=NC1=CN=CC=C1)SCC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 7,7-dimethyl-5-nitrobicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate](/img/structure/B14676610.png)
![Ethyl 4-{4-[(1e)-3,3-dibutyltriaz-1-en-1-yl]phenyl}butanoate](/img/structure/B14676613.png)
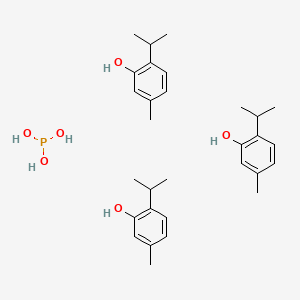
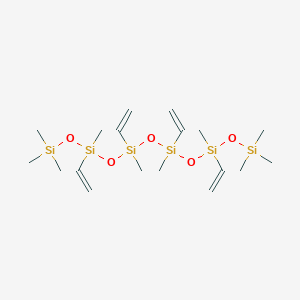
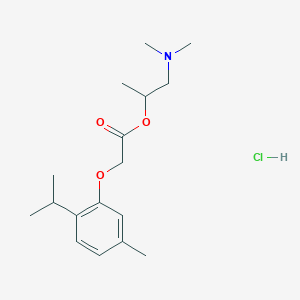
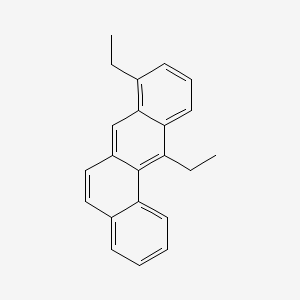
![2-Oxo-2H-pyrimido[1,2-b]pyridazine-4-carboxylic acid](/img/structure/B14676640.png)
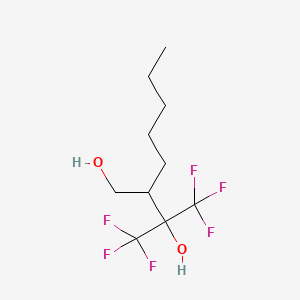
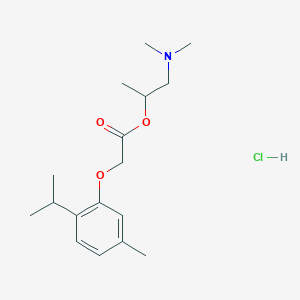
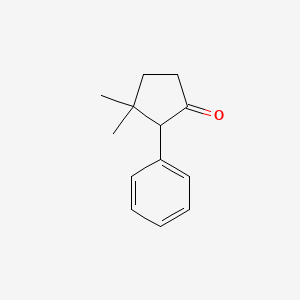
![N-[(4-Methoxybenzene-1-sulfonyl)carbamoyl]-3-methylbut-2-enamide](/img/structure/B14676667.png)

